![molecular formula C13H21NO B2422515 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893585-57-4](/img/structure/B2422515.png)
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied extensively for its potential applications in scientific research.
Mechanism Of Action
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and psychological effects.
Biochemical And Physiological Effects
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, including:
1. Investigating its potential applications in the treatment of neurological and psychiatric disorders, such as depression, ADHD, and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Developing new derivatives of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of addiction and other substance use disorders.
Conclusion:
In conclusion, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. While it has some limitations, it has several potential future directions for research, including investigating its potential applications in the treatment of neurological and psychiatric disorders and developing new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 3-ethoxy-N-[(2-methylphenyl)methyl]propanamide. This intermediate is then reduced with lithium aluminum hydride to yield the final product, 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine.
Scientific Research Applications
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
properties
IUPAC Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPSZSWGBGIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

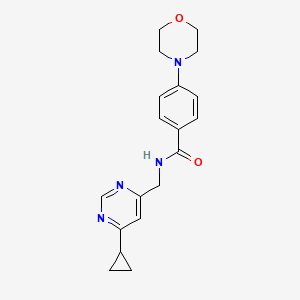
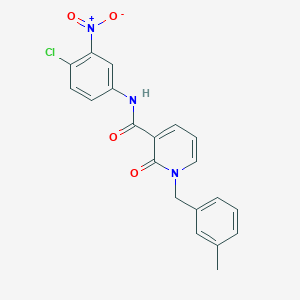
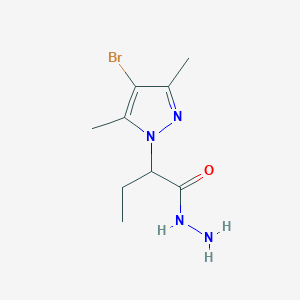
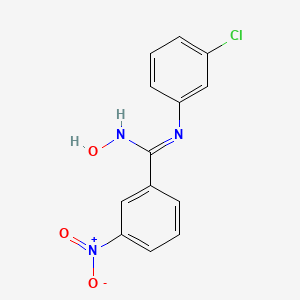
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2422436.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)
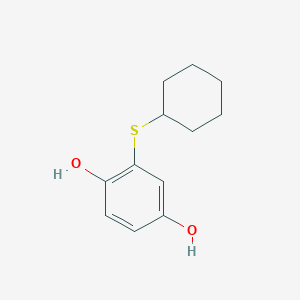
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)
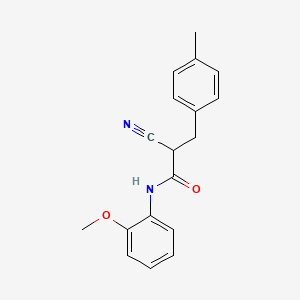
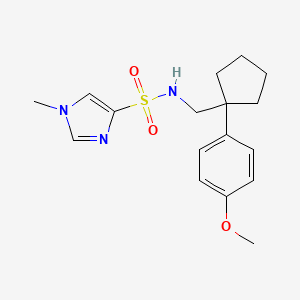
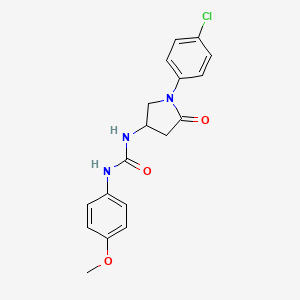
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)